molecular formula C10H14ClNO3S3 B2838778 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448077-31-3

5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2838778
CAS RN: 1448077-31-3
M. Wt: 327.86
InChI Key: NBQCYWBRJJYSCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, involves various strategies . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide are not fully detailed in the retrieved data. It is known that it has a molecular weight of 327.86, but additional properties such as melting point, boiling point, solubility, and stability would require further investigation.

Scientific Research Applications

Topical Ocular Hypotensive Activity

This compound, as part of a series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, has been evaluated for topical ocular hypotensive activity, particularly in glaucoma models. Modifications of the 5-substituents aimed to optimize inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris, which is crucial for glaucoma treatment effectiveness (Prugh et al., 1991).

Antiviral Activity

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, stemming from 4-chlorobenzoic acid, showcased certain compounds' anti-tobacco mosaic virus activity. This indicates potential antiviral applications for related compounds, suggesting a broad spectrum of activity that could extend to various viral infections (Chen et al., 2010).

Urease Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives have shown significant urease inhibition activity, with implications for treating conditions caused by urease-producing bacteria. These compounds also displayed antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Noreen et al., 2017).

Cytotoxicity Against Cancer Cell Lines

The cytotoxic properties of certain sulfonamide compounds against various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma, have been studied, suggesting potential applications in cancer treatment (Arsenyan et al., 2016).

Antioxidant Activities

Compounds within this class have been evaluated for their antioxidant activities, with some showing prominent activity against acetylcholinesterase enzyme, highlighting their potential in treating oxidative stress-related diseases (Fatima et al., 2013).

Future Directions

The future directions for research on 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide are not specified in the retrieved data. Given its classification as a thiophene derivative, it may be of interest in the development of new pharmaceuticals or materials, as thiophene derivatives are known to exhibit a variety of biological activities and applications .

properties

IUPAC Name

5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCYWBRJJYSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

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